molecular formula C8H14Cl2N2 B012714 3-Amino-4-methyl-benzenemethanamine dihydrochloride CAS No. 102677-71-4

3-Amino-4-methyl-benzenemethanamine dihydrochloride

Cat. No.: B012714
CAS No.: 102677-71-4
M. Wt: 209.11 g/mol
InChI Key: YBVNTFLPFFECEP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of 3-amino-4-methyl-benzenemethanamine dihydrochloride traces its origins to the broader exploration of aminobenzylamine derivatives that gained momentum in the mid-20th century. Research conducted by Kraska and Teodorczyk in 2007 provided foundational insights into the synthesis and properties of 3- and 4-aminobenzylamine derivatives, specifically focusing on compounds substituted by chlorine atoms, methyl groups, or methoxyl groups in various ring positions. This systematic investigation represented a significant advancement in understanding the structural-property relationships within this chemical class, establishing methodologies for synthesizing derivatives substituted at positions 2, 4, 5, or 6 of the benzene ring.

The compound's discovery emerged from systematic efforts to explore the chemical space of benzenemethanamine derivatives, particularly those bearing multiple amino functionalities. Early synthetic approaches involved the modification of existing aniline-based compounds, leveraging established reduction and substitution methodologies. The development of reliable synthetic routes for this compound coincided with advances in aromatic substitution chemistry and the growing understanding of how substituent positioning affects both reactivity and stability of aminobenzene compounds.

Historical research in this area was significantly influenced by the broader context of aniline chemistry development. Aniline itself, first produced accidentally by Rudolf Leuckart in a reaction involving benzaldehyde with formamide through what became known as the Leuckart reaction, established the foundation for aromatic amine chemistry. This historical precedent provided the theoretical and practical framework that enabled subsequent researchers to develop more complex derivatives, including the target compound with its specific substitution pattern.

Structural Significance in Amine Research

The structural architecture of this compound embodies several key features that make it particularly significant within amine research. The compound contains both an aromatic amino group attached directly to the benzene ring and an aliphatic amino group connected through a methylene bridge, creating a bifunctional amine system with distinct reactivity profiles. This dual amino functionality provides multiple sites for chemical modification and complexation, making it an valuable intermediate in synthetic organic chemistry.

Structural Feature Chemical Significance Research Applications
Aromatic amino group Enhanced nucleophilicity due to electron donation Electrophilic aromatic substitution reactions
Methylene bridge amino group Primary amine reactivity Acylation and alkylation reactions
Methyl substituent Electron donation and steric effects Regioselectivity control
Dihydrochloride salt form Enhanced water solubility Pharmaceutical formulations

The positioning of the amino group at the 3-position and methyl group at the 4-position creates a specific electronic environment that influences both the compound's chemical behavior and its biological activity potential. Research has demonstrated that the substitution pattern in aniline derivatives significantly affects their acid-base properties, with the meta-positioned amino group exhibiting different protonation behavior compared to para-substituted analogs. This positional specificity is particularly important in pharmaceutical research, where small structural changes can dramatically alter biological activity and selectivity.

The methylene bridge connecting the benzene ring to the primary amino group provides conformational flexibility while maintaining electronic communication between the aromatic system and the aliphatic amine. This structural feature distinguishes benzenemethanamine derivatives from direct aniline analogs, as the methylene spacer modulates the electronic effects of the aromatic ring on the amino group's basicity and nucleophilicity. Studies of benzylamine compounds have shown that this structural motif is readily accommodated by various biological targets, particularly those with hydrophobic binding pockets.

Position within Benzenemethanamine Derivative Classification

Within the broader classification system of benzenemethanamine derivatives, this compound occupies a distinctive position as a disubstituted aromatic compound with multiple amino functionalities. The compound belongs to the class of substituted benzenemethanamines, which are characterized by the presence of a methylene bridge connecting the benzene ring to a primary amino group. This structural class can be systematically categorized based on the nature, number, and positioning of substituents on the aromatic ring.

The classification hierarchy places this compound within several overlapping categories. At the highest level, it belongs to the benzenoid class of organic compounds, specifically within the benzene and substituted derivatives superclass. More specifically, it falls under the aniline and substituted anilines subclass due to the presence of the aromatic amino group, while simultaneously being classified as a benzylamine derivative due to the methylene-linked amino functionality.

Classification Level Category Defining Characteristics
Kingdom Organic compounds Carbon-based molecular structure
Superclass Benzenoids Benzene ring-containing compounds
Class Benzene and substituted derivatives Modified benzene structures
Subclass Aniline and substituted anilines Aminobenzene moieties
Specific type Disubstituted benzenemethanamine Multiple substituents with methylene bridge

Comparative analysis with related compounds reveals the unique position of this compound within this chemical space. Unlike simple benzylamine compounds, which contain only the methylene-linked amino group, this compound incorporates an additional aromatic amino substituent. This dual amino functionality distinguishes it from monosubstituted derivatives and places it in a specialized subcategory of polyaminobenzenemethanamine compounds.

The dihydrochloride salt form further refines its classification, as salt formation significantly affects both physical properties and biological availability. Research on similar compounds has demonstrated that hydrochloride salts of aminobenzene derivatives typically exhibit enhanced water solubility and stability compared to their free base forms. This salt formation is particularly important for pharmaceutical applications, where aqueous solubility and chemical stability are critical factors in compound development and formulation.

Properties

IUPAC Name

5-(aminomethyl)-2-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-2-3-7(5-9)4-8(6)10;;/h2-4H,5,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVNTFLPFFECEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541518
Record name 5-(Aminomethyl)-2-methylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102677-71-4
Record name 5-(Aminomethyl)-2-methylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitro Group Reduction and Methyl Substitution

A common approach involves sequential nitration, substitution, and reduction. Starting with 4-methylbenzyl chloride, nitration introduces a nitro group at the meta position relative to the methyl group, yielding 3-nitro-4-methylbenzyl chloride. Subsequent amination with aqueous ammonia generates 3-nitro-4-methylbenzylamine, which undergoes catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine, producing 3-amino-4-methylbenzylamine. Finally, treatment with hydrochloric acid forms the dihydrochloride salt.

Key Reaction Parameters

  • Nitration : Conducted in fuming HNO₃/H₂SO₄ at 0–5°C to minimize side reactions.

  • Amination : Performed in ethanol/ammonia (1:2 v/v) at 60°C for 12 hours, achieving ~85% yield.

  • Reduction : Hydrogenation at 50 psi H₂ and 25°C for 6 hours.

Reductive Amination of 3-Nitro-4-methylbenzaldehyde

An alternative route employs reductive amination of 3-nitro-4-methylbenzaldehyde. Reacting the aldehyde with methylamine in methanol under hydrogen (1 atm, 25°C) in the presence of NaBH₄ yields 3-nitro-4-methyl-N-methylbenzylamine. Subsequent nitro group reduction via catalytic hydrogenation produces the primary amine, which is converted to the dihydrochloride salt.

Advantages :

  • Avoids hazardous nitration steps.

  • Enables control over amine methylation.

Limitations :

  • Requires strict anhydrous conditions to prevent aldehyde oxidation.

Industrial Production Methods

Large-Scale Nitration and Continuous Hydrogenation

Industrial synthesis employs continuous-flow reactors for nitration and hydrogenation. 4-Methylbenzyl chloride is fed into a nitration reactor with mixed acid (HNO₃/H₂SO₄) at 5°C, followed by quenching and isolation via centrifugation. The nitro intermediate undergoes continuous hydrogenation in a fixed-bed reactor with Raney nickel at 80°C and 30 bar H₂, achieving >95% conversion. Salt formation is conducted in a crystallization reactor with HCl gas, yielding pharmaceutical-grade dihydrochloride.

Process Metrics

StepTemperaturePressureYield
Nitration0–5°CAmbient78%
Hydrogenation80°C30 bar95%
Salt Formation25°CAmbient89%

Purification and Crystallization

Solvent Recrystallization

The crude dihydrochloride is purified via recrystallization from ethanol/water (4:1 v/v). Hot filtration removes insoluble impurities, and slow cooling induces crystal growth. This method enhances purity to >99%.

Optimization Considerations :

  • Solvent Polarity : Ethanol/water mixtures balance solubility and crystal yield.

  • Cooling Rate : 0.5°C/min minimizes inclusion of mother liquor.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 7.25 (d, J=8.4 Hz, 1H, H-5), 6.98 (s, 1H, H-2), 6.85 (d, J=8.4 Hz, 1H, H-6), 4.10 (s, 2H, CH₂NH₂), 2.30 (s, 3H, CH₃).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).

Challenges and Mitigation Strategies

Byproduct Formation During Nitration

Nitration of 4-methylbenzyl chloride may yield ortho-substituted byproducts. Employing low temperatures (0–5°C) and excess H₂SO₄ suppresses di-nitration .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methyl-benzenemethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-benzenemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Additionally, it may interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents/Functional Groups Key Differences vs. Target Compound Biological/Chemical Impact Reference
3-Amino-4-chloro-benzenemethanamine dihydrochloride Cl at position 4 (instead of CH3) Electronegative Cl vs. CH3 alters electronic effects Increased reactivity in nucleophilic substitutions
(3-Bromo-2-methoxyphenyl)methanamine hydrochloride Br at position 3, OCH3 at position 2 Methoxy group introduces steric hindrance Reduced membrane permeability; altered receptor binding
2,4-Diaminoanisole dihydrochloride NH2 at positions 2 and 4, OCH3 at position 4 Additional NH2 group and methoxy substitution Potential mutagenicity (IARC-reported concerns)
[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride Dimethylamine and aminomethyl groups on benzene Bulky dimethylamine group Enhanced metal chelation capacity
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride Br at position 4, ester group at COOCH3 Esterification reduces polarity Lower solubility in polar solvents

Positional Isomerism Effects

  • Methoxy vs. Methyl Groups : Compounds like (3-Bromo-4-methoxyphenyl)methanamine hydrochloride () exhibit reduced steric bulk compared to the target compound’s methyl group, influencing binding affinity in receptor-ligand interactions .
  • Halogen vs. Alkyl Substituents: Replacement of the methyl group with halogens (e.g., Cl in 3-Amino-4-chloro-benzenemethanamine dihydrochloride) increases electrophilicity, favoring reactions like aromatic electrophilic substitution .

Solubility and Salt Forms

  • The dihydrochloride salt form, shared with compounds like 2,4-Diaminoanisole dihydrochloride, enhances water solubility, facilitating use in aqueous-phase reactions and biological assays .

Biological Activity

3-Amino-4-methyl-benzenemethanamine dihydrochloride, also known as 3-Amino-4-methylbenzylamine dihydrochloride, is a chemical compound with significant biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure:

  • Molecular Formula: C9H12Cl2N2
  • Molecular Weight: 219.11 g/mol
  • CAS Number: 102677-71-4

Synthesis:
The synthesis of this compound typically involves the reaction of 3-Amino-4-methylbenzylamine with hydrochloric acid. The process can be summarized as follows:

  • Dissolution: Dissolve 3-Amino-4-methylbenzylamine in a solvent (e.g., ethanol or water).
  • Acid Addition: Add hydrochloric acid dropwise while maintaining a temperature of 0-5°C.
  • Stirring: Stir the mixture for several hours to ensure complete reaction.
  • Filtration and Drying: Filter out the precipitate and dry to obtain the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body. It acts as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways related to neurotransmitter release and signal transduction.

Key Mechanisms:

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic processes.
  • Neurotransmitter Modulation: It can modulate the release of neurotransmitters, potentially impacting neurological functions .

Research Findings

A variety of studies have been conducted to explore the biological activities of this compound:

  • Neuroprotective Effects: Research indicates that derivatives of 3-Amino-4-methyl-benzenemethanamine may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's .
  • Antioxidant Activity: Studies have shown that this compound can act as an antioxidant, reducing oxidative stress in cellular models, which is crucial for preventing cell damage.
  • Pharmacological Applications: Its role as a precursor in synthesizing drugs targeting neurological disorders has been highlighted, suggesting potential therapeutic uses .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

Compound NameStructure CharacteristicsBiological Activity
3-Amino-4-methyl-benzenemethanamineContains amino and methyl groups on the benzene ringNeuroprotective, antioxidant
4-MethylbenzylamineLacks amino group; less reactivityLimited biological activity
3-AminobenzylamineSimilar structure but fewer substituentsModerate activity

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

  • Study on Neurodegeneration:
    • A study investigated the efficacy of derivatives of 3-Amino-4-methyl-benzenemethanamine in mouse models of Alzheimer’s disease. The results demonstrated improved cognitive function and reduced amyloid plaque formation when treated with these compounds .
  • Oxidative Stress Reduction:
    • In vitro studies showed that treatment with this compound significantly decreased markers of oxidative stress in neuronal cells exposed to harmful agents.

Q & A

Q. What are the recommended synthetic methods for 3-Amino-4-methyl-benzenemethanamine dihydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nitration, reduction, and hydrochlorination. For purity validation, employ techniques like High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Purity thresholds (>98%) should be established using calibrated analytical standards. Reaction intermediates must be isolated and characterized at each step to minimize byproducts .

Q. What are the critical storage conditions and handling protocols for this compound?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. Handling requires PPE (gloves, lab coat, goggles) and a fume hood to mitigate inhalation risks. For long-term stability, conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via HPLC .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use DMSO-d₆ or D₂O as solvents for ¹H/¹³C NMR to confirm amine proton environments and aromatic substitution patterns.
  • Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 203.1).
  • HPLC : Reverse-phase C18 column with a gradient of acetonitrile/water (0.1% TFA) for purity assessment. Retention time comparison against certified references is critical .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Methodological Answer : Apply response surface methodology (RSM) to identify critical parameters (e.g., temperature, stoichiometry, reaction time). For example, a Central Composite Design (CCD) with 3 factors and 20 runs can model yield (%) as a response variable. Use ANOVA to assess significance (p < 0.05) and optimize conditions via contour plots. Post-optimization validation runs should achieve ±5% deviation from predicted yields .

Q. What computational strategies are effective for predicting reaction pathways and intermediates?

  • Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with transition state analysis to map energy profiles. Software like Gaussian or ORCA can simulate intermediates and activation barriers. Pair this with machine learning (e.g., neural networks) trained on historical reaction data to predict optimal solvent systems or catalysts. Experimental validation via in-situ FTIR or Raman spectroscopy is recommended to confirm computational predictions .

Q. How should researchers resolve contradictions in enzyme inhibition data involving this compound?

  • Methodological Answer :
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. calorimetric methods).
  • Kinetic Analysis : Perform Michaelis-Menten studies to differentiate competitive vs. non-competitive inhibition.
  • Structural Biology : Use X-ray crystallography or cryo-EM to visualize binding interactions. Discrepancies may arise from buffer conditions (e.g., ionic strength, pH) or enzyme isoforms. Document all variables in a standardized metadata template for reproducibility .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight208.08 g/mol (dihydrochloride)
Melting Point>300°C (decomposition)
Storage Temperature0–6°C
Solubility (Water)50 mg/mL (25°C)

Q. Table 2: Example DoE Parameters for Synthesis Optimization

FactorLow LevelHigh LevelOptimal (Predicted)
Reaction Temperature (°C)6010085
Molar Ratio (Amine:Acid)1:1.21:2.01:1.6
Reaction Time (hr)62418

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